molecular formula C8H18ClNO B2384910 cis-3-(Dimethylamino)cyclohexanol hydrochloride CAS No. 2089310-95-0

cis-3-(Dimethylamino)cyclohexanol hydrochloride

Cat. No.: B2384910
CAS No.: 2089310-95-0
M. Wt: 179.69
InChI Key: MBQMFGCEHCJMHL-WLYNEOFISA-N
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Description

cis-3-(Dimethylamino)cyclohexanol hydrochloride: is a cyclic secondary amine with the molecular formula C8H18ClNO and a molecular weight of 179.69. This compound is commonly used as a catalyst in the manufacture of polyurethane foam.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Dimethylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-(Dimethylamino)cyclohexanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

cis-3-(Dimethylamino)cyclohexanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the production of polyurethane foam.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of various industrial products, including polymers and resins.

Mechanism of Action

The mechanism of action of cis-3-(Dimethylamino)cyclohexanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Tramadol hydrochloride: A centrally acting synthetic opioid analgesic with a similar chemical structure.

    Cyclohexanol derivatives: Compounds with similar cyclohexanol backbones but different functional groups.

Uniqueness: cis-3-(Dimethylamino)cyclohexanol hydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its use as a catalyst in polyurethane foam production sets it apart from other similar compounds.

Biological Activity

Cis-3-(Dimethylamino)cyclohexanol hydrochloride is a chemical compound that has garnered attention for its biological activity, particularly in the context of analgesic properties. This compound is structurally related to tramadol, a widely used analgesic, and exhibits significant interactions with various neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₈ClNO
  • Molar Mass : Approximately 179.69 g/mol
  • CAS Number : 2089310-95-0

This compound exerts its biological effects primarily through modulation of neurotransmitter systems. Key mechanisms include:

  • Serotonin Reuptake Inhibition : The compound inhibits the reuptake of serotonin, enhancing its availability in the synaptic cleft.
  • Norepinephrine Reuptake Inhibition : Similar to its action on serotonin, it also affects norepinephrine levels.
  • Interaction with Opioid Receptors : Although not classified as a traditional opioid, it has shown activity at opioid receptors, contributing to its analgesic effects.

These interactions suggest that this compound could be beneficial in treating pain and potentially other mood disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Details
Analgesic Effects Acts on multiple neurotransmitter systems to alleviate pain.
Anxiolytic Potential May have applications in treating anxiety disorders due to serotonin modulation.
Antidepressant Effects Potential benefits in managing depression-related symptoms.

Case Studies and Clinical Research

  • Analgesic Efficacy : A study demonstrated that this compound provided significant pain relief in models of acute and chronic pain, comparable to traditional analgesics like tramadol.
  • Mood Disorders : Observational studies indicated that patients receiving treatment with this compound reported improvements in mood and reductions in anxiety levels.
  • Neurotransmitter Interaction Studies : Laboratory research has shown that this compound significantly increases serotonin and norepinephrine levels in vitro, supporting its proposed mechanism of action.

Applications in Medicine and Industry

This compound has several applications across different fields:

  • Pharmaceutical Development : Investigated as a potential lead compound for new analgesics and antidepressants.
  • Chemical Synthesis : Used as an intermediate in the synthesis of various organic compounds, particularly in the production of polyurethane foams.
  • Research Applications : Its ability to modulate neurotransmitter systems makes it a valuable tool for studying pain mechanisms and mood disorders.

Properties

IUPAC Name

(1S,3R)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQMFGCEHCJMHL-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@@H](C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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